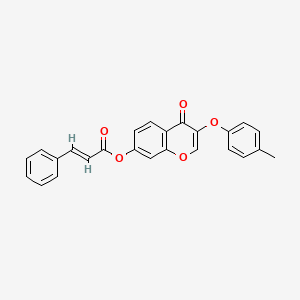![molecular formula C19H15ClN2O4 B3477094 3-{[6-chloro-3-(ethoxycarbonyl)-4-quinolinyl]amino}benzoic acid](/img/structure/B3477094.png)
3-{[6-chloro-3-(ethoxycarbonyl)-4-quinolinyl]amino}benzoic acid
Descripción general
Descripción
This compound is a derivative of benzoic acid, which is an organic compound. It consists of a carboxyl group attached to a benzene ring . The specific compound you’re asking about has additional functional groups attached to the benzene ring, including a 6-chloro-3-(ethoxycarbonyl)-4-quinolinyl group and an amino group .
Synthesis Analysis
The synthesis of similar compounds often involves the use of boronic esters, which are highly valuable building blocks in organic synthesis . Protodeboronation, a process that removes the boron atom from these esters, is not well developed but has been reported in the literature . This process can be paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .Molecular Structure Analysis
The molecular structure of this compound can be deduced from its name. It contains a benzene ring, to which a carboxyl group, an amino group, and a 6-chloro-3-(ethoxycarbonyl)-4-quinolinyl group are attached .Chemical Reactions Analysis
Reactions at the benzylic position, which is the position next to the benzene ring, can involve free radical reactions . N-bromosuccinimide (NBS) is often used in these reactions, where it loses the N-bromo atom, leaving behind a succinimidyl radical .Safety and Hazards
Direcciones Futuras
The future directions for research on this compound could involve further development of the protodeboronation process, which is currently not well developed . This could potentially expand the range of compounds that can be synthesized using boronic esters. Additionally, further studies could be conducted to understand the mechanism of action of this compound and its potential applications.
Propiedades
IUPAC Name |
3-[(6-chloro-3-ethoxycarbonylquinolin-4-yl)amino]benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2O4/c1-2-26-19(25)15-10-21-16-7-6-12(20)9-14(16)17(15)22-13-5-3-4-11(8-13)18(23)24/h3-10H,2H2,1H3,(H,21,22)(H,23,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOWURYHNXOUXSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C=CC(=CC2=C1NC3=CC=CC(=C3)C(=O)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(1H-benzimidazol-2-yl)ethyl]-3-[4-(benzyloxy)-3-methoxyphenyl]acrylamide](/img/structure/B3477011.png)
![ethyl 2-({3-[4-(benzyloxy)-3-methoxyphenyl]acryloyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B3477017.png)
![3-[4-(benzyloxy)-3-methoxyphenyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acrylamide](/img/structure/B3477025.png)
![3-[4-(benzyloxy)-3-methoxyphenyl]-N-(4-chloro-3-nitrophenyl)acrylamide](/img/structure/B3477030.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-3-(3,4,5-trimethoxyphenyl)acrylamide](/img/structure/B3477039.png)
![3-(2,6-dichlorobenzyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3477054.png)
![benzyl (4-oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)acetate](/img/structure/B3477061.png)


![3-(4-chlorobenzyl)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3477095.png)
![4-{[1-(2,6-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1-phenyl-3,5-pyrazolidinedione](/img/structure/B3477100.png)
![[3-amino-6-(4-methoxyphenyl)thieno[2,3-b]pyridin-2-yl](4-methoxyphenyl)methanone](/img/structure/B3477103.png)
![methyl 2-{[4-(1-pyrrolidinylsulfonyl)benzoyl]amino}benzoate](/img/structure/B3477115.png)
![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-(1-naphthyl)acetamide](/img/structure/B3477122.png)
